molecular formula C18H20N2O4 B12449013 N,N'-ethane-1,2-diylbis(4-methoxybenzamide) CAS No. 3409-88-9

N,N'-ethane-1,2-diylbis(4-methoxybenzamide)

Cat. No.: B12449013
CAS No.: 3409-88-9
M. Wt: 328.4 g/mol
InChI Key: ZHKVXXFLBDLGAL-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis(4-methoxybenzamide) is a synthetic organic compound characterized by the presence of two methoxybenzamide groups connected by an ethane-1,2-diyl linker

Preparation Methods

The synthesis of N,N’-ethane-1,2-diylbis(4-methoxybenzamide) typically involves the reaction of 4-methoxybenzoic acid with ethylenediamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bonds. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

N,N’-ethane-1,2-diylbis(4-methoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydride and alkyl halides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(4-methoxybenzamide) involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

N,N’-ethane-1,2-diylbis(4-methoxybenzamide) can be compared to other similar compounds, such as:

These comparisons highlight the unique features of N,N’-ethane-1,2-diylbis(4-methoxybenzamide), such as its specific functional groups and their influence on the compound’s properties and applications.

Properties

CAS No.

3409-88-9

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]ethyl]benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

ZHKVXXFLBDLGAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)OC

solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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